molecular formula C6H7NO6S2 B031847 4-Aminobenzene-1,3-disulfonic acid CAS No. 137-51-9

4-Aminobenzene-1,3-disulfonic acid

Cat. No. B031847
CAS RN: 137-51-9
M. Wt: 253.3 g/mol
InChI Key: IMUUNYPYNWXUBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-aminobenzene-1,3-disulfonic acid involves various chemical reactions, utilizing different raw materials and catalysts to achieve the desired products. For instance, the reduction of 4,4′-dinitrostilbene-2,2′-disulfonic acid by Zero-Valent Iron leads to the formation of 5-amino-2-formylbenzene sulfonic acid as a by-product, indicating the complexity and versatility of reactions involving sulfonic acid derivatives (Fan et al., 2007). Another example includes the synthesis of 4-amino-3-methoxyphenylazobenzene-3’-sulfonic acid sodium from o-aminoanisole and m-aminobenzenesulfonic acid, showcasing the diverse methodologies in synthesizing sulfonic acid-related compounds (Xie Jian-wu, 2005).

Molecular Structure Analysis

Understanding the molecular structure of 4-aminobenzene-1,3-disulfonic acid is crucial for its application in various domains. Vibrational spectroscopic studies, such as FTIR and FT-Raman, along with molecular dynamics analysis, provide deep insights into its structural properties (Ramarajan et al., 2020). These studies help in determining the functional groups' interactions, stability, and reactivity, which are essential for its utilization in specific industrial applications.

Chemical Reactions and Properties

4-Aminobenzene-1,3-disulfonic acid participates in various chemical reactions, owing to its active sulfonic acid and amino groups. The compound's reactivity towards sulfonation, nitration, and coupling reactions makes it a valuable intermediate in the synthesis of complex molecules. For instance, novel synthetic applications utilizing sulfonic acids as intermediates demonstrate the compound's versatility in organic synthesis (Costa et al., 2002).

Physical Properties Analysis

The physical properties of 4-aminobenzene-1,3-disulfonic acid, such as solubility, melting point, and crystalline structure, are determined by its molecular structure. These properties are critical for its handling and application in various processes. Research on related sulfonated compounds and their water stability, proton conductivity, and application in fuel cells provides insights into the physical characteristics of sulfonated aromatic compounds (Guo et al., 2002).

Chemical Properties Analysis

The chemical properties of 4-aminobenzene-1,3-disulfonic acid, including its acidity, reactivity towards electrophiles and nucleophiles, and its behavior in various chemical environments, are foundational for its use in synthesis and industrial applications. Studies on the sulfonation and sulfation reactions offer valuable information on the reactivity of sulfonic acid groups and their derivatives, enhancing our understanding of their chemical behavior (Cerfontain & Koeberg-Telder, 2010).

Scientific Research Applications

Specific Application

  • Summary of the Application : 4-Aminobenzene-1,3-disulfonic Acid is used as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives .
  • Results or Outcomes : The outcome of this process is the production of arylazopyridoxal phosphate and phosphonate derivatives . These compounds are used as P2 receptor antagonists , which have potential therapeutic applications in a variety of health conditions.

Application 2

  • Summary of the Application : 4-Aminobenzene-1,3-disulfonic acid, also known as Sulfanilic acid, is a common building block in organic chemistry .
  • Methods of Application or Experimental Procedures : Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This proceeds via phenylsulfamic acid; a zwitterion with a N-S bond .
  • Results or Outcomes : The outcome of this process is the production of Sulfanilic acid, which is a common building block in organic chemistry .

Application 3

  • Summary of the Application : 4-Aminobenzene-1,3-disulfonic acid is used as a dye intermediate .
  • Results or Outcomes : The outcome of this process is the production of various dyes .

Application 4

  • Summary of the Application : 4-Aminobenzene-1,3-disulfonic acid, also known as Sulfanilic acid, is used in the quantitative analysis of nitrate and nitrite ions .
  • Methods of Application or Experimental Procedures : This property is used for the quantitative analysis of nitrate and nitrite ions by diazonium coupling reaction with N-(1-Naphthyl)ethylenediamine, resulting in an azo dye .
  • Results or Outcomes : The concentration of nitrate or nitrite ions were deduced from the color intensity of the resulting red solution by colorimetry .

Application 5

  • Summary of the Application : 4-Aminobenzene-1,3-disulfonic acid is used in the synthesis of various dyes .
  • Methods of Application or Experimental Procedures : As the compound readily forms diazo compounds, it is used to make dyes .
  • Results or Outcomes : The outcome of this process is the production of various dyes .

Safety And Hazards

The safety information for 4-Aminobenzene-1,3-disulfonic acid indicates that it should be stored in a dark place, sealed in dry, at room temperature . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-aminobenzene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUUNYPYNWXUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059675
Record name 1,3-Benzenedisulfonic acid, 4-amino-
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Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzene-1,3-disulfonic acid

CAS RN

137-51-9
Record name Aniline-2,4-disulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,3-benzenedisulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedisulfonic acid, 4-amino-
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Record name 1,3-Benzenedisulfonic acid, 4-amino-
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Record name 4-aminobenzene-1,3-disulphonic acid
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Record name 4-AMINO-1,3-BENZENEDISULFONIC ACID
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Synthesis routes and methods I

Procedure details

439.7 g of powdered anilinium hydrogensulphate were heated for 7 hours at 200° C. in a closed autoclave. After cooling, the autoclave was opened and the solid was dissolved in 1N NaOH (pH 7.2), deposited aniline was separated off, residual aniline was removed by extraction with methylene chloride (2×100 ml) and the aqueous phase was evaporated to dryness. The analysis of the powdery product showed a yield of p-sulphanilic acid Na salt of 68.5%, based on employed aniline. 0.7% of aniline-2-sulphonic acid and 0.02% of aniline-2,4-disulphonic acid were formed.
Name
anilinium hydrogensulphate
Quantity
439.7 g
Type
reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

225.5 g (2.3 mol) of 100% strength sulphuric acid were added to 257.0 g (2.76 mol) of aniline in 460 ml of ortho oil. The suspension obtained was heated at 200° C. for 2.5 hours in a 1.3 1 enamel autoclave. After cooling, the mixture was filtered off with suction and the filter residue was dried. The 475.6 g of solid contained 80.7% of p-sulphanilic acid in addition to unchanged anilinium hydrogensulphate, based on the excess sulphuric acid employed. Aniline-2,4-disulphonic acid was not formed.
Quantity
0 (± 1) mol
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Quantity
257 g
Type
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Reaction Step One

Synthesis routes and methods III

Procedure details

186.2 g (2 mols) of aniline are initially introduced into 500 ml of 1,2-dichlorobenzene and 208.3 g (2.04 mols) of 96% strength sulphuric acid are added dropwise. The mixture is heated for 8 hours at the boil under a water separator, during which period distillate passes over at a rate of 700 ml per hour, cooled and filtered with suction. After it has been dried, the precipitate weighs 338.5 g and contains 86.1% of p-sulphanilic acid (84.2% of the theoretical yield) and 11.2% of aniline-2,4-disulphonic acid (7.5%, relative to aniline).
Quantity
186.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
500 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Zain, AA Nada, FA Attaby, A Waly - Starch‐Stärke, 2018 - Wiley Online Library
Starch derivatives with anionic functional groups have attracted a lot of attention because of their potential in the industrial applications. Commonly, anionic starch derivatives possess …
Number of citations: 12 onlinelibrary.wiley.com
MRRC Pereira, AFG Ribeiro, AMS Silva… - New Journal of …, 2022 - pubs.rsc.org
The sulfonation of aniline with sulfuric acid was performed, for the first time, using the ohmic heating reactor technology. The effect of various operational conditions, such as the …
Number of citations: 0 pubs.rsc.org
G Zain, AA Nada, MA El-Sheikh, FA Attaby… - International journal of …, 2018 - Elsevier
The agriculture sectors in many developing countries have been suffering from water shortage and decreasing crop yields. Thus, an increasing interest has been emerged to develop …
Number of citations: 56 www.sciencedirect.com
Z Zhang, X Wang, T Liu, L Liu, C Yu, Y Tian, X Zhang… - Materials & Design, 2022 - Elsevier
To fully utilize water, there is a great demand to develop eco-friendly materials with both ultra-high water absorbency and environmental response. In this study, the Al 3+ coordinated …
Number of citations: 11 www.sciencedirect.com
S Slagman - 2018 - search.proquest.com
Chapter 1 provides the required background knowledge for any chemically oriented scholar to comprehend the interdisciplinary work presented herein. Crucial topics, such as polymer …
Number of citations: 5 search.proquest.com
G Zain, AA Nada, FA Attaby, A Waly
Number of citations: 0
M Robert - 2016 - core.ac.uk
A anilina (Fig. 1), composto aromático utilizado como reagente neste trabalho, apresenta-se em estado líquido e incolor, ficando amarelada quando oxidada. A anilina pertence à …
Number of citations: 0 core.ac.uk

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